molecular formula C19H22N2O2S B5762997 N-allyl-N-(3,4-dimethoxybenzyl)-N'-phenylthiourea

N-allyl-N-(3,4-dimethoxybenzyl)-N'-phenylthiourea

Cat. No. B5762997
M. Wt: 342.5 g/mol
InChI Key: AQWIGUPXHHIDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N-(3,4-dimethoxybenzyl)-N'-phenylthiourea (ADPT) is a compound with potential applications in scientific research. ADPT is a thiourea derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-allyl-N-(3,4-dimethoxybenzyl)-N'-phenylthiourea is not fully understood. However, it has been shown to inhibit tubulin polymerization, which may contribute to its anti-cancer effects. N-allyl-N-(3,4-dimethoxybenzyl)-N'-phenylthiourea has also been shown to modulate the activity of ion channels, which may contribute to its neuroprotective and cardiovascular effects.
Biochemical and Physiological Effects:
N-allyl-N-(3,4-dimethoxybenzyl)-N'-phenylthiourea has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and cardiovascular effects. N-allyl-N-(3,4-dimethoxybenzyl)-N'-phenylthiourea has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and improve cognitive function in animal models. In cardiovascular research, N-allyl-N-(3,4-dimethoxybenzyl)-N'-phenylthiourea has been shown to have vasodilatory effects and improve blood flow.

Advantages and Limitations for Lab Experiments

N-allyl-N-(3,4-dimethoxybenzyl)-N'-phenylthiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have various biochemical and physiological effects. However, there are also limitations to using N-allyl-N-(3,4-dimethoxybenzyl)-N'-phenylthiourea in lab experiments. Its mechanism of action is not fully understood, and its effects may be dose-dependent.

Future Directions

There are several potential future directions for research on N-allyl-N-(3,4-dimethoxybenzyl)-N'-phenylthiourea. One area of research could focus on further understanding the mechanism of action of N-allyl-N-(3,4-dimethoxybenzyl)-N'-phenylthiourea. Another area of research could focus on exploring the potential use of N-allyl-N-(3,4-dimethoxybenzyl)-N'-phenylthiourea in combination with other drugs for cancer treatment. Additionally, more research could be done on the neuroprotective and cardiovascular effects of N-allyl-N-(3,4-dimethoxybenzyl)-N'-phenylthiourea, including potential clinical applications.

Synthesis Methods

N-allyl-N-(3,4-dimethoxybenzyl)-N'-phenylthiourea can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzylamine with phenyl isothiocyanate to form the intermediate product, followed by the reaction of the intermediate with allyl isocyanate to form N-allyl-N-(3,4-dimethoxybenzyl)-N'-phenylthiourea. The final product can be purified through recrystallization.

Scientific Research Applications

N-allyl-N-(3,4-dimethoxybenzyl)-N'-phenylthiourea has been used in various scientific research studies, including cancer research, neuroscience, and cardiovascular research. N-allyl-N-(3,4-dimethoxybenzyl)-N'-phenylthiourea has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and improve cognitive function in animal models. In cardiovascular research, N-allyl-N-(3,4-dimethoxybenzyl)-N'-phenylthiourea has been shown to have vasodilatory effects and improve blood flow.

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-phenyl-1-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-4-12-21(19(24)20-16-8-6-5-7-9-16)14-15-10-11-17(22-2)18(13-15)23-3/h4-11,13H,1,12,14H2,2-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWIGUPXHHIDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN(CC=C)C(=S)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Dimethoxyphenyl)methyl]-3-phenyl-1-prop-2-enylthiourea

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